Ajugasterone C
Overview
Description
Ajugasterone C is a phytoecdysteroid, a class of naturally occurring compounds that are structurally similar to insect molting hormones. It is primarily found in plants of the genus Ajuga, such as Ajuga decumbens, Ajuga japonica, and Ajuga nipponensis . Phytoecdysteroids like this compound are known for their potential therapeutic benefits and have been studied for their biological activities.
Mechanism of Action
Target of Action
Ajugasterone C is a type of ecdysteroid, a class of polyhydroxylated sterols . Ecdysteroids are widespread in the plant and animal world and are known to function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes .
Mode of Action
It’s known that ecdysteroids like 20e activate the mas1 receptor . This activation could explain many of the pleiotropic effects observed in different animal models .
Biochemical Pathways
Given its similarity to other ecdysteroids, it’s likely that it influences several pathways related to growth and development, particularly those involved in molting and metamorphosis in invertebrates .
Pharmacokinetics
Ecdysteroids like 20e have been evaluated in early-stage clinical trials, and they showed a good safety profile with only mild to moderate adverse events and a satisfactory pharmacokinetic profile .
Result of Action
This compound has shown significant inhibitory effects on rat paw oedema development due to Carrageenan-induced inflammation in Sprague Dawley rats at a dose of 100 mg/kg . This suggests that this compound may have anti-inflammatory properties.
Biochemical Analysis
Biochemical Properties
Ajugasterone C plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with protein kinase C (PKC) isoforms, including PKC alpha, PKC beta, and PKC delta . These interactions are crucial as they influence various cellular processes such as signal transduction, cell proliferation, and apoptosis. This compound’s inhibitory effect on PKC activity suggests its potential as a modulator of inflammatory responses and other PKC-related pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammation and immune responses . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting energy production and utilization within cells . These effects highlight the compound’s potential in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of PKC isoforms, inhibiting their activity and subsequently modulating downstream signaling pathways . This inhibition affects various cellular processes, including inflammation, cell proliferation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular functions, including persistent changes in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and cytoprotective actions . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where this compound transitions from being therapeutic to potentially harmful . These findings underscore the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the mevalonate pathway, a crucial metabolic route for the synthesis of sterols and other isoprenoids . By modulating the activity of enzymes within this pathway, this compound can affect the production of key metabolites, thereby impacting cellular metabolism and homeostasis . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a metabolic modulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues, where it can exert its biological effects . The transport and distribution of this compound are critical for its bioavailability and efficacy, influencing its therapeutic potential and pharmacokinetic properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, where it interacts with target biomolecules and modulates cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ajugasterone C can be isolated from natural sources using chromatographic techniques. The process typically involves the extraction of the plant material followed by separation using column chromatography and identification through spectroscopic methods .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Ajugasterone C undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ketone or aldehyde groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which are useful for studying its biological activities .
Scientific Research Applications
Ajugasterone C has a wide range of scientific research applications:
Chemistry: It is used as a reference compound for studying the structure and function of phytoecdysteroids.
Biology: this compound is studied for its role in plant defense mechanisms against insects.
Industry: It is used in the development of cosmetic products due to its beneficial effects on skin health.
Comparison with Similar Compounds
Ajugasterone C is unique among phytoecdysteroids due to its specific hydroxylation pattern. Similar compounds include:
20-Hydroxyecdysone: Another well-known phytoecdysteroid with similar biological activities.
Polypodine B: Found in the same plant sources and shares structural similarities with this compound.
This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-14(2)6-7-22(32)26(5,33)21-8-9-27(34)16-11-17(28)15-10-18(29)19(30)12-24(15,3)23(16)20(31)13-25(21,27)4/h11,14-15,18-23,29-34H,6-10,12-13H2,1-5H3/t15-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGNCUXDDPRDJH-UKTRSHMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945728 | |
Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23044-80-6 | |
Record name | Ajugasterone C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23044-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Ajugasterone C?
A1: this compound is a naturally occurring ecdysteroid with the IUPAC name (2β,3β,11α,20R,22R)-2,3,11,14,20,22-Hexahydroxy-cholest-7-en-6-one. Its structure is characterized by a cholestane skeleton with hydroxyl groups at positions 2, 3, 11, 14, 20, and 22, a ketone group at position 6, and a double bond between carbons 7 and 8.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H44O7, and its molecular weight is 480.63 g/mol.
Q3: What spectroscopic data can be used to identify this compound?
A3: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , , ]
Q4: In what natural sources can this compound be found?
A4: this compound has been isolated from several plant species, including Ajuga nipponensis [], Cyanotis longifolia [], Rhaponticum uniflorum [, ], Serratula coronata [, ], Serratula wolffii [, ], Vitex doniana [], Vitex scabra [], and Echinops grijisii []. Notably, Vitex scabra has been identified as a rich source of this compound. []
Q5: What are the known biological activities of this compound?
A5: this compound exhibits a range of biological activities, including anti-inflammatory effects, [, ] cytoprotective properties against certain chemotherapeutics, [] and potential for enhancing protein synthesis. [] It has shown activity in the Drosophila melanogaster B II cell bioassay, indicating an interaction with the ecdysteroid receptor complex. []
Q6: How does this compound interact with its target?
A6: While the precise mechanism remains under investigation, studies suggest that this compound interacts with the ecdysteroid receptor complex. [] This interaction is supported by its activity in the Drosophila melanogaster B II cell bioassay, a common model for studying ecdysteroid receptor activation.
Q7: Are there any potential applications of this compound in cosmetics?
A8: Yes, research suggests that creams containing this compound, along with other phytoecdysteroids from Serratula coronata extract, may have beneficial effects on seborrheic dermatitis symptoms. []
Q8: What are the potential applications of this compound in agriculture?
A9: Research has investigated the systemic effects of this compound on the cabbage aphid Brevicoryne brassicae. Results indicate that it can negatively impact aphid fecundity, potentially offering new avenues for pest control in agriculture. []
Q9: How do structural modifications of this compound affect its activity?
A10: Structural modifications, such as the introduction of acetonide groups, can significantly impact this compound's biological activity. For instance, this compound 2,3;20,22-diacetonide demonstrated cytoprotective effects against doxorubicin in multi-drug resistant lymphoma cells. []
Q10: What analytical methods are used to characterize and quantify this compound?
A12: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Diode Array Detection (DAD) and Mass Spectrometry (MS) are commonly employed for the separation, identification, and quantification of this compound. [, , ]
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